N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine
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Overview
Description
2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID is a complex organic compound that features a combination of indole and furan moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxy, carbonyl, and amino groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high yield and purity. Industrial methods also focus on minimizing waste and reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
Uniqueness
Compared to similar compounds, 2-({[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-(1H-INDOL-2-YL)PROPANOIC ACID stands out due to its unique combination of indole and furan moieties, which contribute to its diverse chemical reactivity and biological activity. The presence of multiple functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C25H24N2O6 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]-3-(1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-14-18(13-22(33-14)16-8-9-21(31-2)23(11-16)32-3)24(28)27-20(25(29)30)12-17-10-15-6-4-5-7-19(15)26-17/h4-11,13,20,26H,12H2,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
MUVTYIIZUPMMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(CC3=CC4=CC=CC=C4N3)C(=O)O |
Origin of Product |
United States |
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